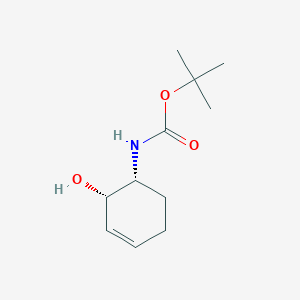
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate is a chemical compound with a specific stereochemistry, making it an interesting subject for various scientific studies. This compound is known for its unique structural properties, which include a cyclohexene ring with a hydroxyl group and a tert-butyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the hydroxyl group and the carbamate group.
Hydroxylation: Cyclohexene is subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carbamate Formation: The hydroxylated cyclohexene is then reacted with tert-butyl isocyanate to form the carbamate group. This reaction is typically carried out under mild conditions to ensure the preservation of the stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives. For example, the double bond in the cyclohexene ring can be hydrogenated using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Saturated cyclohexane derivatives
Substitution: Various substituted carbamates
Aplicaciones Científicas De Investigación
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with specific stereochemistry.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its stereochemistry plays a crucial role.
Industry: The compound can be used in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and the carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry also plays a significant role in determining its binding affinity and specificity.
Comparación Con Compuestos Similares
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate can be compared with other similar compounds, such as:
- Rel-tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
- Rel-tert-butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of different substituents can significantly impact the compound’s properties and applications.
Conclusion
This compound is a versatile compound with unique structural and chemical properties Its synthesis, reactivity, and applications make it an important subject of study in various scientific fields
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-9,13H,4,6H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Clave InChI |
GFNJPJIUFYCIIB-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCC=C[C@@H]1O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC=CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


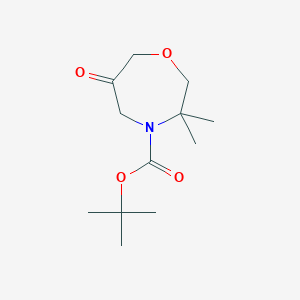
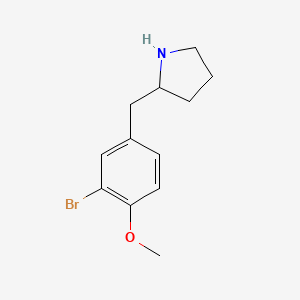
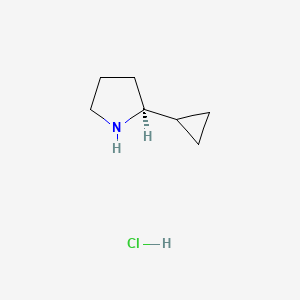

![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)
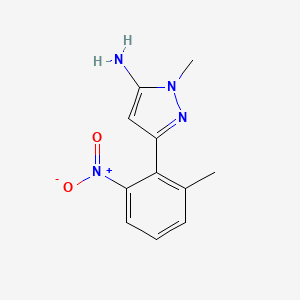
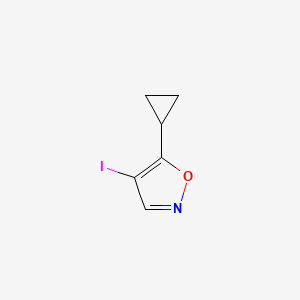
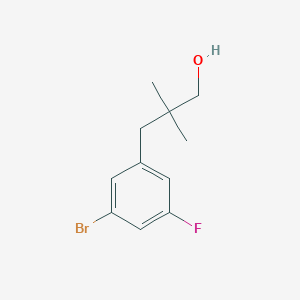




![Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
![1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride](/img/structure/B13592720.png)
